

detailed protocol for CTAB and chloroform isoamyl alcohol method

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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

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Application Notes and Protocols for CT-AB-Based DNA Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of high-quality genomic DNA using the Cetyltrimethylammonium Bromide (CTAB) and Chloroform:Isoamyl Alcohol method. This technique is particularly effective for isolating DNA from organisms with high polysaccharide and polyphenol content, such as plants and fungi.

Introduction

The CTAB DNA extraction method is a widely used technique for purifying genomic DNA. CTAB is a cationic detergent that facilitates the separation of polysaccharides and inactivates polyphenols during the lysis step. The subsequent use of chloroform:isoamyl alcohol separates proteins and other cellular debris from the DNA, which remains in the aqueous phase. This protocol is adaptable for various tissue types and can be optimized to increase DNA yield and purity.

Materials and Reagents

CTAB Extraction Buffer

The composition of the CTAB buffer can be adjusted based on the tissue type.[1]

Component	Concentration	Purpose
CTAB	2-4% (w/v)	Cell lysis, removal of polysaccharides.[1]
Tris-HCl (pH 8.0)	100 mM	Maintains pH.[1]
NaCl	1.4 M	Helps remove proteins and aids in DNA precipitation.[1]
EDTA (pH 8.0)	20 mM	Chelates magnesium ions, inhibiting DNase activity.[2]
Polyvinylpyrrolidone (PVP)	1-2% (w/v)	Binds and removes polyphenols.
β -mercaptoethanol	0.2-0.4% (v/v)	Antioxidant, prevents oxidation of polyphenols.[3][4]

Note: β -mercaptoethanol should be added to the CTAB buffer immediately before use in a fume hood.[5][6]

Other Reagents and Materials

- Chloroform:Isoamyl Alcohol (24:1 v/v)[5]
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1 v/v/v) (Optional, for higher purity)
- Isopropanol (ice-cold)
- Ethanol (70%, ice-cold)
- RNase A (10 mg/mL)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or molecular biology grade water
- Liquid Nitrogen[7]
- Sterile microcentrifuge tubes (1.5 mL or 2 mL)

- Mortar and pestle
- Water bath or heat block
- Microcentrifuge
- Vortex mixer

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types.[\[2\]](#)

Sample Preparation and Lysis

- Weigh approximately 50-100 mg of fresh or frozen tissue.[\[1\]](#) For plant tissue, it is critical to grind the sample to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[\[2\]](#)
[\[7\]](#)
- Transfer the powdered tissue to a 2 mL microcentrifuge tube.
- Add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer.[\[1\]](#)[\[2\]](#)
- Vortex thoroughly to mix the sample with the buffer.
- Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with gentle inversion every 15 minutes.[\[1\]](#)[\[2\]](#)

Chloroform:Isoamyl Alcohol Extraction

- After incubation, cool the tubes to room temperature.
- Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).[\[2\]](#)
- Mix by inverting the tubes for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[\[1\]](#)[\[6\]](#) This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle interphase (with cellular debris), and a lower organic phase.[\[7\]](#)

- Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interphase.

For higher purity, a phenol:chloroform:isoamyl alcohol (25:24:1) extraction can be performed prior to the chloroform:isoamyl alcohol step.

DNA Precipitation

- To the collected aqueous phase, add 0.7 volumes of ice-cold isopropanol.
- Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[\[8\]](#)
- Incubate at -20°C for at least 30 minutes to overnight to increase DNA yield.[\[2\]](#)
- Pellet the DNA by centrifuging at 12,000-14,000 x g for 10-20 minutes at 4°C.[\[5\]](#)

DNA Washing and Resuspension

- Carefully decant the supernatant without disturbing the DNA pellet.
- Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts and other impurities.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.[\[2\]](#)
- Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it can be difficult to dissolve.[\[9\]](#)
- Resuspend the DNA pellet in 30-100 µL of TE buffer or molecular biology grade water.[\[10\]](#) Incubation at 55-65°C for 10 minutes can aid in dissolution.[\[11\]](#)

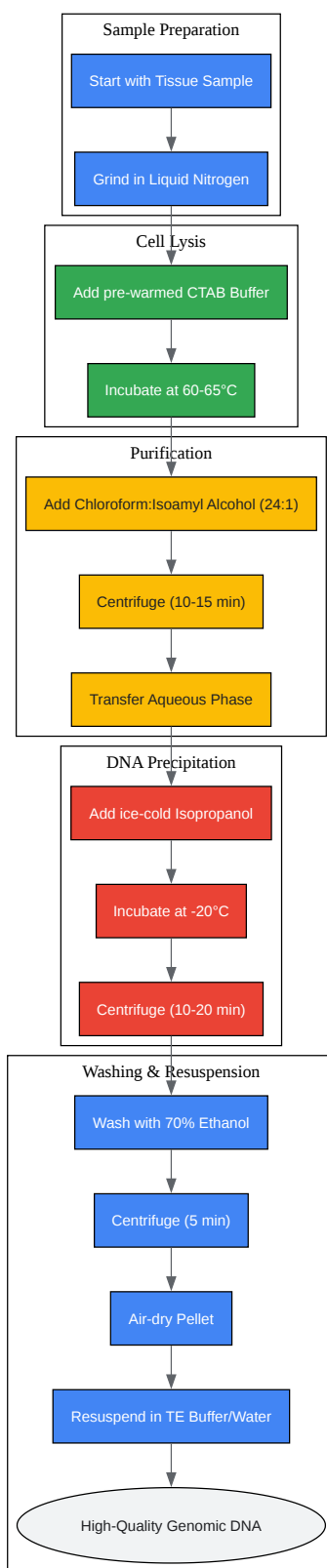
(Optional) RNase Treatment

- If RNA contamination is a concern, add RNase A to a final concentration of 10-20 µg/mL to the resuspended DNA.
- Incubate at 37°C for 30-60 minutes.[\[3\]](#)

Quantitative Data Summary

Step	Parameter	Value	Unit
Sample Preparation	Tissue Amount	50 - 100	mg
Lysis	CTAB Buffer Volume	1	mL
Incubation Temperature	60 - 65	°C	
Incubation Time	30 - 60	minutes	
Extraction	Chloroform:Isoamyl Alcohol	1	
Centrifugation Speed	12,000 - 14,000	x g	
Centrifugation Time	10 - 15	minutes	
Precipitation	Isopropanol Volume	0.7	volumes
Incubation Temperature	-20	°C	
Incubation Time	30 - overnight	minutes	
Centrifugation Speed	12,000 - 14,000	x g	
Centrifugation Time	10 - 20	minutes	
Washing	70% Ethanol Volume	1	
Centrifugation Speed	12,000	x g	
Centrifugation Time	5	minutes	
Resuspension	TE Buffer/Water Volume	30 - 100	

Experimental Workflow



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Caption: Workflow of the CTAB-based DNA extraction method.

Troubleshooting

Issue	Possible Cause	Solution
Low DNA Yield	Incomplete cell lysis.	Ensure thorough grinding of the tissue; increase CTAB buffer volume or incubation time.[2]
DNA degradation.	Work quickly, keep samples cold, and ensure EDTA is in the lysis buffer.[2]	
Inefficient DNA precipitation.	Use ice-cold isopropanol and increase incubation time at -20°C.[2]	
Brown or Colorful Pellet	Polyphenol or polysaccharide contamination.	Ensure PVP is included in the CTAB buffer; perform an additional chloroform extraction.[12]
DNA is Difficult to Dissolve	Over-dried pellet.	Avoid complete drying of the pellet; warm the TE buffer to 50-60°C to aid dissolution.[9]
Viscous Lysate	High concentration of polysaccharides.	Use a higher concentration of NaCl in the CTAB buffer or perform a pre-wash with a sorbitol buffer.[2]

For further troubleshooting, refer to specialized guides on optimizing CTAB-based protocols. [13]

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